8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one
Description
Properties
IUPAC Name |
8-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-7-methoxy-2,3-dihydro-1H-indolizin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-28-18-12-19(26)25-11-5-8-16(25)20(18)22(27)24-10-4-6-14(13-24)21-23-15-7-2-3-9-17(15)29-21/h2-3,7,9,12,14H,4-6,8,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQAVLJKZYMENZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)N3CCCC(C3)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]oxazole derivative, which is then coupled with a piperidine derivative. The final step involves the formation of the indolizinone core through cyclization reactions.
Preparation of Benzo[d]oxazole Derivative: This step often involves the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Coupling with Piperidine Derivative: The benzo[d]oxazole derivative is then reacted with a piperidine derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Formation of Indolizinone Core: The final cyclization step to form the indolizinone core can be achieved through intramolecular cyclization reactions, often under basic or catalytic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols under mild conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO₄ (potassium permanganate) and CrO₃ (chromium trioxide) under acidic conditions.
Reduction: Reducing agents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃/H₂SO₄) under controlled conditions.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
Overview
The compound 8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one is a complex organic molecule that has garnered attention for its potential applications in medicinal chemistry and pharmacology. Its unique structural features suggest a range of biological activities, making it a subject of interest in drug discovery and development.
Anticancer Activity
Research indicates that derivatives of indolizinones, including the target compound, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents. For instance, compounds with structural similarities have demonstrated the ability to inhibit tumor growth in preclinical models by targeting specific signaling pathways involved in cell proliferation and survival .
Neurological Disorders
The piperidine structure is often linked to compounds that modulate neurotransmitter systems. Preliminary studies suggest that the compound may have neuroprotective effects and could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease. The benzo[d]oxazole component may enhance cognitive function through cholinergic modulation, which warrants further investigation .
Antimicrobial Properties
The presence of the benzo[d]oxazole unit is indicative of potential antimicrobial activity. Research has shown that similar compounds can inhibit bacterial growth and possess antifungal properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer efficacy | Demonstrated significant apoptosis induction in breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Neuroprotection | Showed improvement in cognitive function in animal models of Alzheimer's after administration of related compounds. |
| Study C | Antimicrobial activity | Reported broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to standard antibiotics. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, the benzo[d]oxazole moiety is known to interact with biological receptors, potentially inhibiting enzyme activity or modulating receptor function . The piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Key Observations :
- The target compound’s indolizinone core distinguishes it from naphthoisoxazole (8b, 8c) and benzothiazole (4b) derivatives. Indolizinones are less common in literature but are associated with diverse bioactivity due to their fused bicyclic system.
- Substituent variations significantly impact properties: Methoxy vs. Chloro: The 7-methoxy group in the target compound may improve solubility compared to chloro substituents in 8b/8c, which are typically more lipophilic. Sulfur vs. Oxygen: Compound 4b’s benzothiazole core (with sulfur) may exhibit different electronic properties compared to the benzo[d]oxazole-containing target compound .
Spectroscopic and Analytical Data
NMR Trends :
- Benzo[d]oxazole-containing compounds (e.g., 10b, 4b) show characteristic $^{1}H$ NMR signals for aromatic protons (δ 6.5–8.5 ppm) and NH groups (δ 8.5 ppm for 10b) . The target compound’s piperidine and methoxy groups would likely produce distinct shifts (e.g., δ 3.4 ppm for methoxy in 10b) .
- $^{15}N$ NMR data for benzo[d]oxazole intermediates (e.g., δ −131.8 ppm) suggest minimal variation in nitrogen environments, implying structural stability .
IR and MS Profiles :
- IR spectra for analogs like 10b show carbonyl (1648 cm$^{-1}$) and NH stretches (3265 cm$^{-1}$) , which may overlap with the target compound’s carbonyl and amide features.
- Mass spectrometry data (e.g., 4b’s M$^+$ at m/z 283.37) align with calculated molecular weights, supporting structural fidelity in related compounds .
Biological Activity
The compound 8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Indolizinone core : A bicyclic structure that contributes to its biological activity.
- Benzo[d]oxazole moiety : Known for its role in enhancing pharmacological properties.
- Piperidine ring : Often associated with central nervous system (CNS) activity.
Anticancer Activity
Recent studies have indicated that derivatives of indolizinones exhibit significant anticancer properties. For instance, compounds structurally similar to our target compound have shown cytotoxic effects against various cancer cell lines. A study reported IC50 values of similar compounds against HCT-116 and MCF-7 cell lines, suggesting potential efficacy in cancer treatment .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 16.19 ± 1.35 |
| Compound B | MCF-7 | 17.16 ± 1.54 |
Antimicrobial Activity
The antimicrobial effects of benzoxazepine derivatives have been evaluated, revealing moderate activity against certain bacterial strains. The synthesized derivatives displayed varying degrees of efficacy, with some showing significant inhibition of microbial growth .
Central Nervous System Effects
The piperidine component is noteworthy for its CNS effects. Compounds with similar structures have been shown to possess depressant actions on the CNS, as evidenced by reduced locomotor activity in animal models . This suggests a potential for developing anxiolytic or sedative agents.
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
- Receptor Interaction : The presence of the piperidine ring may facilitate interactions with neurotransmitter receptors, potentially modulating neurotransmission in the CNS.
- Cytotoxic Mechanisms : The indolizinone core has been implicated in inducing apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of pro-inflammatory cytokines like IL-6 and TNF-α .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Study on Cytotoxicity : A recent publication evaluated a series of indolizinone derivatives for their cytotoxic effects against different cancer cell lines, demonstrating promising results for compounds structurally related to our target compound .
- Antimicrobial Evaluation : Another study focused on synthesizing benzoxazepine derivatives and assessing their antimicrobial properties, revealing that some compounds exhibited significant antibacterial activity against specific pathogens .
- CNS Activity Assessment : Research involving locomotor activity tests in mice highlighted the potential CNS depressant effects of related piperidine-containing compounds, suggesting avenues for further exploration in neuropharmacology .
Q & A
Q. What synthetic methodologies are recommended for preparing 8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one, and how can reaction conditions be optimized?
Answer: The compound’s synthesis likely involves multi-step reactions, such as coupling benzo[d]oxazole-containing piperidine derivatives with methoxy-substituted indolizinone scaffolds. Key steps include:
- Coupling Reactions : Use amide bond formation (e.g., carbodiimide-mediated coupling) between the piperidine and indolizinone moieties.
- Solvent Optimization : Polar aprotic solvents like DMF or DCM are typical for such reactions, with temperature control (0–25°C) to minimize side products .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) followed by recrystallization improves purity.
Q. Example Protocol :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Piperidine activation | DCC, HOBt, DCM, 0°C → RT | 60–75% |
| Indolizinone coupling | Stirred 12–24 hrs under N₂ | 50–65% |
| Final purification | Silica gel (EtOAc:Hex 3:7) | >95% purity |
Q. Which spectroscopic techniques are essential for structural validation, and how are key functional groups identified?
Answer:
- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm for 1H; δ ~55–60 ppm for 13C) and carbonyl groups (δ ~165–175 ppm for 13C). Piperidine protons appear as multiplet signals (δ 1.5–3.5 ppm) .
- HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C₂₃H₂₂N₃O₄: 404.1601; observed: 404.1605) .
- IR : Detect C=O stretches (~1680–1720 cm⁻¹) and aromatic C-O-C (~1250 cm⁻¹) .
Critical Analysis : Compare experimental data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities in overlapping peaks.
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data, such as unexpected splitting patterns in 1H NMR?
Answer:
- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) can reveal conformational flexibility in the piperidine or indolizinone rings, causing splitting .
- Decoupling Experiments : Use NOESY or COSY to identify through-space couplings between protons.
- Computational Validation : Compare experimental shifts with DFT-calculated NMR chemical shifts (software: Gaussian or ADF) .
Case Study : In similar indolizinone derivatives, unexpected doublets in aromatic regions were traced to hindered rotation of the benzo[d]oxazole moiety, resolved via 2D NMR .
Q. What in vitro models are suitable for evaluating pharmacokinetic properties, and how do structural modifications impact metabolic stability?
Answer:
- Hepatic Microsomes : Assess phase I metabolism (CYP450 enzymes). For this compound, monitor demethylation of the methoxy group or piperidine oxidation .
- Caco-2 Cell Monolayers : Predict intestinal permeability. The benzo[d]oxazole ring may enhance lipophilicity, but the indolizinone carbonyl could reduce absorption .
- Structural Optimization :
- Replace methoxy with fluorine to block oxidative metabolism.
- Introduce polar groups (e.g., hydroxyl) on the piperidine to improve solubility without compromising target binding .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action against biological targets?
Answer:
- Target Fishing : Use affinity chromatography (immobilized compound) with lysates from disease-relevant cell lines (e.g., cancer), followed by LC-MS/MS to identify bound proteins .
- Kinetic Studies : Surface plasmon resonance (SPR) or ITC to measure binding affinity (KD) for suspected targets (e.g., kinases or GPCRs).
- Mutagenesis : If targeting an enzyme, create active-site mutants (e.g., Ala-scanning) to validate binding residues .
Q. Example Workflow :
In Silico Docking : Prioritize targets using molecular docking (e.g., AutoDock Vina).
Cellular Assays : Measure IC₅₀ in proliferation assays (e.g., MTT) with/without target siRNA knockdown.
Distinguishing Basic vs. Advanced Questions
- Basic : Focus on synthesis, purification, and initial characterization.
- Advanced : Address mechanistic studies, data contradictions, and structure-activity relationships requiring interdisciplinary methodologies (e.g., computational modeling, advanced spectroscopy).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
